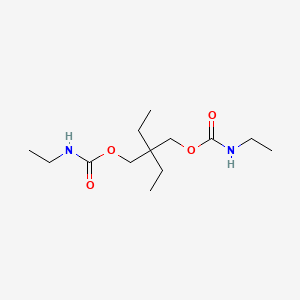![molecular formula C17H15NO3 B14686260 11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline CAS No. 35306-86-6](/img/structure/B14686260.png)
11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline is a complex heterocyclic compound that belongs to the class of furoquinolines. This compound is characterized by its fused ring structure, which includes a furan ring, a pyran ring, and a quinoline moiety. The presence of methoxy and dimethyl groups further adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired furoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may block calcium signaling pathways or inhibit the activity of certain kinases, which are crucial for cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Furo[3,2-c]quinolones: Another class of compounds with a similar core structure but different functional groups.
Uniqueness
11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline is unique due to its specific methoxy and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
特性
CAS番号 |
35306-86-6 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
17-methoxy-5,5-dimethyl-6,13-dioxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8,11,14,16-heptaene |
InChI |
InChI=1S/C17H15NO3/c1-17(2)8-6-10-13(21-17)5-4-12-14(10)15(19-3)11-7-9-20-16(11)18-12/h4-9H,1-3H3 |
InChIキー |
WVBLHNOAFTUBSS-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C=CC3=C2C(=C4C=COC4=N3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


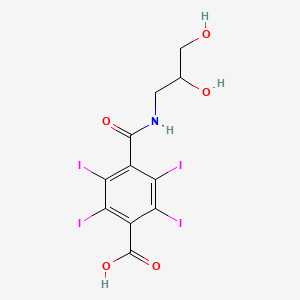
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
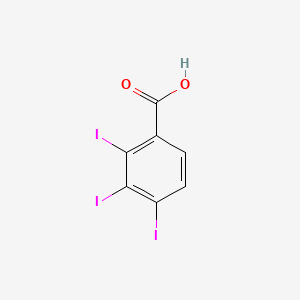
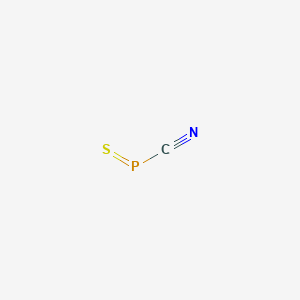

![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)

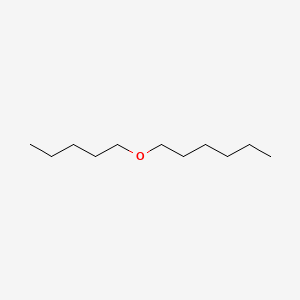



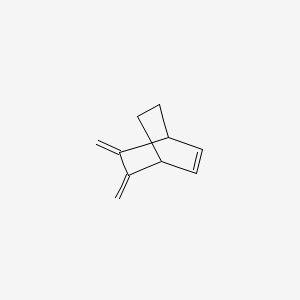
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
